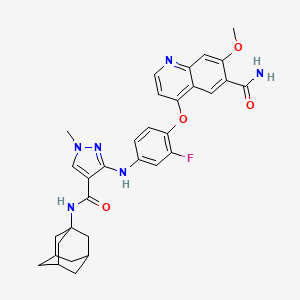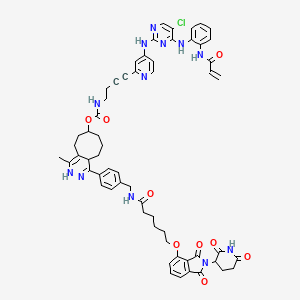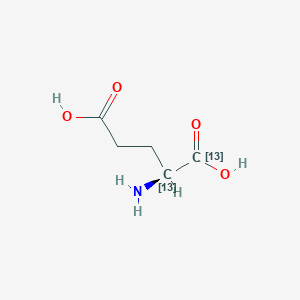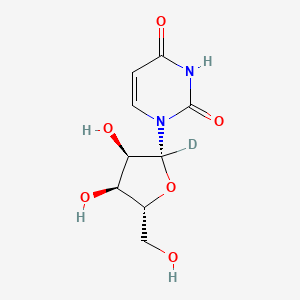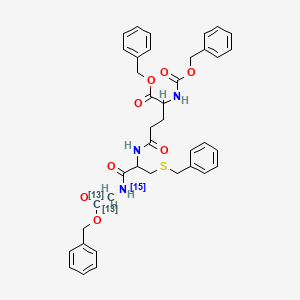
Anagyrine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anagyrine hydrochloride is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anagyrine hydrochloride involves several steps. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The process typically involves the isolation of anagyrine from plant sources followed by its conversion to the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not widely documented. the general approach would involve large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt using standard chemical processes .
化学反応の分析
Types of Reactions: Anagyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagyrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anagyrine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the anagyrine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolizidine derivatives .
科学的研究の応用
Anagyrine hydrochloride has several scientific research applications:
作用機序
Anagyrine hydrochloride acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . It interacts with both nicotinic and muscarinic acetylcholine receptors, binding more strongly to muscarinic receptors . This interaction leads to the desensitization of nicotinic acetylcholine receptors .
類似化合物との比較
- Sparteine
- N-methylcytisine
- Cytisine
- 5,6-dehydrolupanine
- Lupanine
Comparison: Anagyrine hydrochloride is unique among these compounds due to its strong binding affinity to muscarinic receptors and its significant teratogenic effects . While other compounds like sparteine and cytisine also interact with acetylcholine receptors, this compound’s specific binding properties and toxicological profile set it apart .
特性
分子式 |
C15H21ClN2O |
|---|---|
分子量 |
280.79 g/mol |
IUPAC名 |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChIキー |
DEMGDGGVPBYMNN-NLPVPVDASA-N |
異性体SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |
正規SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



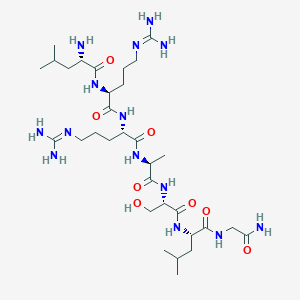
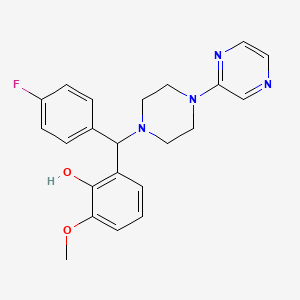
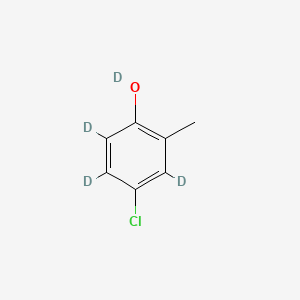
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
